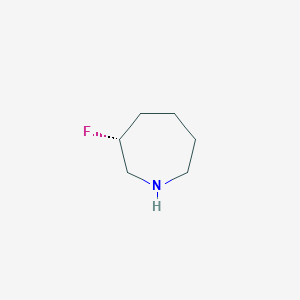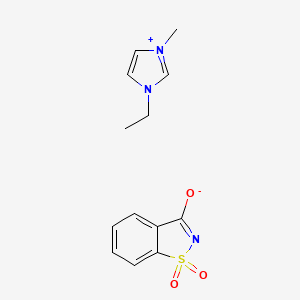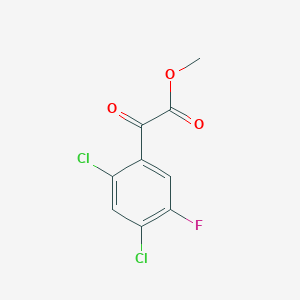
Methyl 3-iodo-8-methyl-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-8-methyl-1-naphthoate is an organic compound with the molecular formula C13H11IO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both iodine and methyl ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-8-methyl-1-naphthoate typically involves the iodination of a naphthalene derivative followed by esterification. One common method includes the following steps:
Iodination: A naphthalene derivative, such as 8-methyl-1-naphthol, is treated with iodine and an oxidizing agent like potassium iodate (KIO3) in an acidic medium to introduce the iodine atom at the 3-position.
Esterification: The resulting 3-iodo-8-methyl-1-naphthol is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Methyl 3-iodo-8-methyl-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of 3-substituted-8-methyl-1-naphthoate derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of reduced naphthalene derivatives.
Hydrolysis: Formation of 3-iodo-8-methyl-1-naphthoic acid.
科学的研究の応用
Methyl 3-iodo-8-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 3-iodo-8-methyl-1-naphthoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The iodine atom can play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Methyl 3-iodo-1-naphthoate: Similar structure but with the iodine atom at the 1-position.
Methyl 8-iodo-1-naphthoate: Similar structure but with the iodine atom at the 8-position.
Methyl 3-bromo-8-methyl-1-naphthoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Methyl 3-iodo-8-methyl-1-naphthoate is unique due to the specific positioning of the iodine and methyl ester groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H11IO2 |
|---|---|
分子量 |
326.13 g/mol |
IUPAC名 |
methyl 3-iodo-8-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11IO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,1-2H3 |
InChIキー |
NVTLZVAEZXRCOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


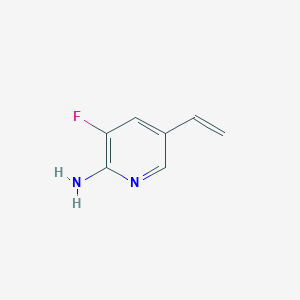
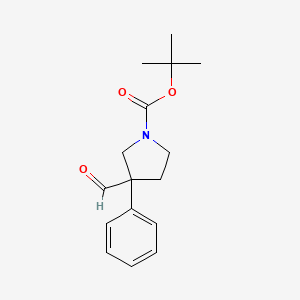
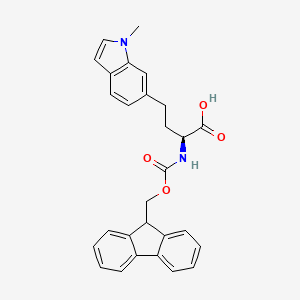
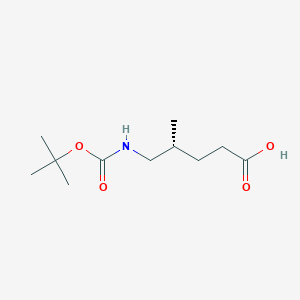

![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)

![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)

![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
